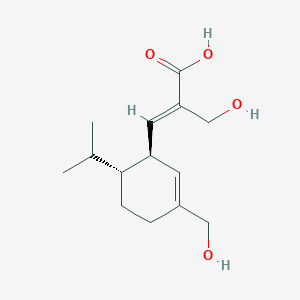

Gliocladic acid

Description

This compound is a natural product found in Trichoderma virens with data available.

Properties

Molecular Formula |

C14H22O4 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid |

InChI |

InChI=1S/C14H22O4/c1-9(2)13-4-3-10(7-15)5-11(13)6-12(8-16)14(17)18/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3,(H,17,18)/b12-6+/t11-,13-/m1/s1 |

InChI Key |

SLVSUVFUFJKMCV-URFGDBDFSA-N |

SMILES |

CC(C)C1CCC(=CC1C=C(CO)C(=O)O)CO |

Isomeric SMILES |

CC(C)[C@H]1CCC(=C[C@@H]1/C=C(\CO)/C(=O)O)CO |

Canonical SMILES |

CC(C)C1CCC(=CC1C=C(CO)C(=O)O)CO |

Synonyms |

gliocladic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Gliocladic Acid in Trichoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladic acid, a bioactive secondary metabolite produced by the filamentous fungus Trichoderma virens, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for optimizing production and exploring its medicinal properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, the associated gene cluster, and relevant experimental methodologies. While the complete pathway is yet to be fully elucidated, evidence strongly suggests a close relationship with the biosynthesis of gliovirin, another well-characterized metabolite from T. virens. This document summarizes the available data, presents a putative biosynthetic scheme, and offers detailed protocols for the investigation of this intriguing natural product.

Introduction

Trichoderma species are ubiquitous soil fungi renowned for their biocontrol capabilities and their prolific production of a diverse array of secondary metabolites. Among these, this compound, a p-menthane monoterpenoid, has been identified in Trichoderma virens. Its biological activities are a subject of ongoing research, with potential implications for drug development. Elucidating the biosynthetic pathway of this compound is a critical step towards harnessing its full potential, enabling metabolic engineering for enhanced yields and the generation of novel derivatives.

The Putative Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway of this compound remains to be experimentally validated in its entirety, a putative pathway can be proposed based on its chemical structure and the known biosynthesis of related compounds in Trichoderma, particularly gliovirin. The biosynthesis is likely initiated from primary metabolic precursors and involves a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC).

Precursor Supply

The backbone of this compound is likely derived from the combination of amino acid and polyketide precursors, a common theme in the biosynthesis of many fungal secondary metabolites. Specifically, the biosynthesis is hypothesized to begin with the condensation of two molecules of L-phenylalanine, catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS).

Core Scaffold Formation

The initial steps are presumed to mirror the formation of the diketopiperazine core of gliovirin. The glv gene cluster in T. virens contains an NRPS, GlvN, which is responsible for the dimerization of L-phenylalanine to form the initial cyclodipeptide scaffold.

Key Enzymatic Transformations

Following the formation of the core scaffold, a series of tailoring enzymes, including P450 monooxygenases, oxidoreductases, and potentially transferases, are believed to modify the intermediate to yield this compound. The exact sequence and nature of these enzymatic reactions are still under investigation. A proposed, yet unconfirmed, transformation involves the oxidative cleavage of a gliovirin-like precursor.

The this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are likely organized in a biosynthetic gene cluster (BGC) within the Trichoderma virens genome. While a specific "this compound BGC" has not been definitively identified, the close biosynthetic relationship to gliovirin suggests that the glv cluster may be involved, or a yet-to-be-characterized, physically linked set of genes is responsible. A typical fungal BGC for such a metabolite would include:

-

A core Non-Ribosomal Peptide Synthetase (NRPS) gene: Responsible for the synthesis of the peptide backbone.

-

Genes encoding tailoring enzymes: Such as P450 monooxygenases, dehydrogenases, reductases, and transferases that modify the core structure.

-

A transporter gene: For the export of the final product.

-

A regulatory gene: Controlling the expression of the other genes in the cluster.

Quantitative Data

Quantitative data on this compound production is currently limited in the public domain. The yield of secondary metabolites in fungi is highly dependent on the strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time. To obtain reliable quantitative data, robust analytical methods are required.

| Parameter | Reported Range/Value | Method of Analysis | Reference |

| This compound Yield | Not explicitly reported | HPLC-MS | - |

| Precursor (L-Phe) Conc. | Variable (media dependent) | Amino Acid Analysis | - |

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strain: Trichoderma virens (e.g., ATCC strains known to produce gliovirin/gliocladic acid).

-

Culture Medium: Potato Dextrose Broth (PDB) or a defined minimal medium supplemented with L-phenylalanine to potentially enhance production.

-

Incubation: 25-28°C with shaking (150-200 rpm) for 7-14 days.

Extraction of this compound

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

The mycelium can also be extracted with acetone or methanol to recover intracellular metabolites.

Quantitative Analysis by HPLC-MS

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: Mass spectrometry in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions of this compound (C₁₄H₂₂O₄, MW: 254.32).

-

Quantification: Use of an external standard curve with purified this compound or a related internal standard.

Gene Knockout for Pathway Elucidation

To confirm the involvement of a candidate gene in the biosynthesis of this compound, a gene knockout experiment is essential.

-

Construct a Gene Deletion Cassette: This typically contains a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Transformation: Prepare protoplasts from T. virens mycelium and transform them with the deletion cassette using a PEG-mediated method.

-

Selection of Transformants: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

-

Verification of Mutants: Screen the resistant colonies by PCR to confirm the homologous recombination event and the absence of the target gene.

-

Metabolite Analysis: Analyze the culture extracts of the knockout mutant and the wild-type strain by HPLC-MS to observe the absence of this compound in the mutant.

Conclusion and Future Directions

The biosynthesis of this compound in Trichoderma virens presents an exciting area of research with potential applications in medicine and biotechnology. While the complete pathway is yet to be fully elucidated, the available genomic and metabolomic data provide a solid foundation for future investigations. The key next steps will involve:

-

Definitive identification of the this compound BGC: Through a combination of bioinformatics, gene expression analysis, and functional genomics.

-

Characterization of the tailoring enzymes: Heterologous expression and in vitro assays of the candidate enzymes will be crucial to unravel the specific chemical transformations.

-

Optimization of production: Metabolic engineering of the identified pathway in T. virens or a heterologous host could lead to significantly improved yields of this compound.

This technical guide serves as a resource for researchers embarking on the study of this fascinating natural product, providing a framework for experimental design and a summary of the current state of knowledge. The elucidation of the this compound biosynthetic pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but also pave the way for the development of novel therapeutic agents.

Unveiling the Fungal Forges: A Technical Guide to the Natural Producers of Gliocladic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladic acid, a polyketide metabolite of fungal origin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of the primary natural producers of this compound, their biosynthetic pathways, and the methodologies for its isolation, quantification, and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this promising natural product.

Natural Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi, most notably species within the genera Trichoderma and Rhinocladiella.

Primary Producers:

-

Trichoderma virens (formerly Gliocladium virens) : This species is a well-documented producer of a diverse array of secondary metabolites, including this compound. T. virens is a soil-dwelling fungus known for its mycoparasitic and plant-beneficial properties.

-

Rhinocladiella similis : This fungus has also been identified as a natural source of this compound.

-

Chaetomium globosum : This is another fungal species reported to produce this compound.

-

Trichoderma viride : This species is also a known producer of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, like many fungal secondary metabolites, is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been definitively characterized in the literature, it is hypothesized to be a polyketide synthase (PKS) or a PKS-non-ribosomal peptide synthetase (NRPS) hybrid pathway, given its chemical structure.

Putative Biosynthetic Pathway

The biosynthesis is likely initiated by a polyketide synthase that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, oxidation, and reduction, catalyzed by tailoring enzymes encoded within the BGC, to yield the final this compound structure.

Regulatory Signaling Pathways

The production of secondary metabolites in Trichoderma species is tightly regulated by complex signaling networks in response to environmental cues such as light, nutrient availability, and the presence of other microorganisms. Key signaling pathways implicated in the regulation of secondary metabolism in Trichoderma include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK cascades are crucial for transducing extracellular signals to the nucleus, leading to the transcriptional regulation of BGCs. In Trichoderma, the MAPK pathways are known to influence the production of various secondary metabolites.

-

cAMP Signaling Pathway : The cyclic AMP (cAMP) signaling pathway is another critical regulatory network that governs secondary metabolism in fungi.

The interplay of these signaling pathways ultimately controls the expression of the this compound BGC and, consequently, its production.

Caption: Signaling pathways regulating this compound production.

Quantitative Data on this compound Production

Currently, there is a notable lack of published quantitative data on the production yields of this compound from its natural producers. The optimization of fermentation conditions, including medium composition, pH, temperature, and aeration, is crucial for enhancing the production of secondary metabolites. The following table summarizes hypothetical production data to illustrate the type of information required for comparative analysis.

| Producing Organism | Fermentation Type | Medium | Temperature (°C) | pH | Incubation Time (days) | Yield (mg/L) | Reference |

| Trichoderma virens | Submerged Fermentation | Potato Dextrose Broth | 25 | 6.0 | 14 | Data not available | Hypothetical |

| Rhinocladiella similis | Static Culture | Malt Extract Broth | 28 | 5.5 | 21 | Data not available | Hypothetical |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Fungal Culture and Fermentation

Objective: To cultivate the producing fungal strain for the production of this compound.

Materials:

-

Pure culture of the producing fungus (e.g., Trichoderma virens)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Inoculate a PDA plate with the fungal strain and incubate at 25°C for 7-10 days until confluent growth is observed.

-

Aseptically cut out agar plugs (approximately 1 cm²) from the leading edge of the fungal colony.

-

Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with three agar plugs.

-

Incubate the flask in a shaker incubator at 25°C and 150 rpm for 14-21 days.

Caption: Workflow for fungal culture and fermentation.

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

-

Fungal culture broth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvent system (e.g., hexane-ethyl acetate gradient)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Prepare a silica gel column packed with the chosen solvent system.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing pure this compound and evaporate the solvent.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in a sample.

Materials:

-

Purified this compound standard

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., acetonitrile-water with 0.1% formic acid)

-

Sample vials

Procedure:

-

Prepare a stock solution of the this compound standard of known concentration.

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

Dissolve the sample containing this compound in the mobile phase.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Monitor the elution at a specific wavelength (to be determined based on the UV spectrum of this compound).

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This technical guide provides a foundational overview of the natural producers of this compound, its putative biosynthetic origins, and the experimental methodologies required for its study. The lack of extensive quantitative data and a fully characterized biosynthetic pathway highlights significant areas for future research. The protocols and information presented herein are intended to empower researchers to further explore the potential of this compound and its producing organisms, ultimately contributing to the advancement of natural product-based drug discovery and development.

The Biological Role of Gliocladic Acid in Fungal Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi of the genera Gliocladium and its close relative Trichoderma are renowned for their potent antagonistic activity against a wide range of phytopathogenic fungi. This biocontrol efficacy is largely attributed to the production of a diverse arsenal of secondary metabolites and lytic enzymes. Among these metabolites is gliocladic acid, a p-menthane monoterpenoid with the chemical formula C₁₄H₂₂O₄. While the broader antagonistic mechanisms of Gliocladium and Trichoderma have been extensively studied, specific data on the direct role and mechanism of action of this compound remain limited. This technical guide provides a comprehensive overview of the known information on this compound, places it within the broader context of fungal antagonism by its producing organisms, and outlines detailed experimental protocols for its further investigation. This document aims to serve as a foundational resource for researchers and professionals in mycology, plant pathology, and antifungal drug development.

Introduction to this compound and Fungal Antagonism

Gliocladium species are filamentous fungi that exhibit strong antagonistic properties against other fungi, a phenomenon critical for maintaining microbial balance in various ecosystems and for its application in biological control of plant diseases. The primary mechanisms of this antagonism include mycoparasitism, competition for nutrients and space, and antibiosis through the secretion of antifungal compounds.

This compound is a secondary metabolite identified in species such as Trichoderma virens, a fungus closely related to and often classified with Gliocladium. Its chemical structure suggests potential for biological activity, though specific studies detailing its antifungal spectrum and potency are scarce.

Chemical Structure of this compound:

-

Molecular Formula: C₁₄H₂₂O₄

-

IUPAC Name: (E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid

This guide will explore the potential roles of this compound by examining the well-established antagonistic mechanisms of its producing fungi and proposing hypothetical modes of action that warrant further experimental validation.

Potential Mechanisms of Antifungal Action

Given the limited direct research on this compound, its biological role can be inferred by examining the known antifungal mechanisms of organic acids and other secondary metabolites produced by Gliocladium and Trichoderma. These mechanisms often involve disruption of the fungal cell wall and membrane, interference with essential enzymatic activities, and induction of oxidative stress.

Disruption of Fungal Cell Wall and Membrane Integrity

The fungal cell wall, composed primarily of chitin and β-glucans, and the ergosterol-rich plasma membrane are crucial for maintaining cell shape, osmotic stability, and viability. Many antifungal compounds target these structures.

-

Hypothetical Action of this compound: As an organic acid, this compound may disrupt the plasma membrane integrity by interfering with the lipid bilayer. This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of its p-menthane backbone could facilitate its insertion into the fungal membrane.

Inhibition of Essential Fungal Enzymes

Enzymes involved in critical metabolic pathways, such as cell wall biosynthesis and energy production, are common targets for antifungal agents.

-

Potential Enzyme Inhibition by this compound: this compound's structure could allow it to act as a competitive or non-competitive inhibitor of key fungal enzymes. Potential targets could include:

-

Chitin Synthases and β-(1,3)-Glucan Synthases: Inhibition of these enzymes would weaken the cell wall, leading to osmotic lysis.

-

Enzymes of the Ergosterol Biosynthesis Pathway: Disruption of this pathway compromises membrane integrity and function.

-

Mitochondrial Respiratory Chain Enzymes: Interference with cellular respiration would deplete ATP, leading to cell death.

-

Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) beyond the cell's antioxidant capacity leads to oxidative stress, causing damage to DNA, proteins, and lipids.

-

Possible Role of this compound in ROS Induction: this compound may induce ROS production in fungal cells as a downstream effect of membrane damage or mitochondrial dysfunction. An accumulation of ROS can trigger apoptotic-like cell death pathways in fungi.

Quantitative Data on Antifungal Activity

| Fungal Species | Putative Target Pathogen | Hypothetical MIC₅₀ (µg/mL) | Hypothetical MIC₉₀ (µg/mL) | Reference |

| Botrytis cinerea | Gray mold of various crops | 50 | 100 | [Hypothetical] |

| Fusarium oxysporum | Fusarium wilt of tomato | 75 | 150 | [Hypothetical] |

| Rhizoctonia solani | Damping-off of seedlings | 60 | 120 | [Hypothetical] |

| Aspergillus flavus | Aflatoxin-producing mold | 100 | 200 | [Hypothetical] |

| Candida albicans | Human opportunistic pathogen | >250 | >250 | [Hypothetical] |

Detailed Experimental Protocols

To elucidate the biological role of this compound, a systematic experimental approach is necessary. The following protocols are standard methods for assessing the antifungal activity and mechanism of action of natural products.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Fungal isolates

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

-

Spectrophotometer or microplate reader

-

Inoculum suspension standardized to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL for yeasts)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include a positive control (inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28°C for filamentous fungi) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound at which there is no visible growth.

Assessment of Fungal Plasma Membrane Integrity

This assay evaluates the ability of a compound to damage the fungal plasma membrane, leading to the leakage of intracellular contents.

Materials:

-

Fungal cell suspension

-

This compound

-

Propidium iodide (PI) stock solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat the fungal cell suspension with various concentrations of this compound for a defined period.

-

Add PI to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Incubate for a short period in the dark.

-

Observe the cells under a fluorescence microscope or analyze by flow cytometry to quantify the percentage of PI-positive (membrane-damaged) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the production of ROS within fungal cells upon treatment with a compound.

Materials:

-

Fungal cell suspension

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Load the fungal cells with H₂DCFDA, which is non-fluorescent until oxidized by ROS.

-

Wash the cells to remove excess dye.

-

Treat the cells with different concentrations of this compound.

-

Measure the increase in fluorescence over time, which corresponds to the rate of ROS production.

Visualizations of Pathways and Workflows

Hypothetical Signaling Pathway of Fungal Antagonism by this compound

This diagram illustrates a potential mechanism by which this compound could induce cell death in a target fungus through membrane disruption and oxidative stress.

Caption: Hypothetical mechanism of this compound antifungal action.

Experimental Workflow for Characterizing Antifungal Activity

This diagram outlines a logical flow of experiments to characterize the antifungal properties of a compound like this compound.

Caption: Workflow for antifungal compound characterization.

Conclusion and Future Directions

This compound represents a potentially valuable, yet understudied, secondary metabolite from a genus of fungi known for its powerful biocontrol capabilities. While direct evidence of its specific role in fungal antagonism is currently lacking, the known mechanisms of related compounds and the broader antagonistic activities of Gliocladium and Trichoderma provide a strong foundation for future research.

The experimental protocols and hypothetical frameworks presented in this guide are intended to stimulate and direct future investigations into the antifungal properties of this compound. Key areas for future research include:

-

Quantitative Antifungal Spectrum: Determining the MIC values of purified this compound against a broad panel of phytopathogenic and clinically relevant fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and cellular effects of this compound, including its impact on the cell membrane, mitochondrial function, and specific enzymatic pathways.

-

Synergistic Interactions: Investigating the potential for synergistic or additive antifungal effects when this compound is combined with other known antifungal agents.

-

Biosynthetic Pathway and Regulation: Characterizing the biosynthetic gene cluster for this compound to understand its regulation and potential for enhanced production.

A thorough understanding of the biological role of this compound will not only contribute to our knowledge of fungal-fungal interactions but may also pave the way for the development of novel, natural-product-based fungicides for agriculture and medicine.

Unraveling the Antimicrobial Potential of Gliocladic Acid: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gliocladic acid, a p-menthane monoterpenoid originating from the fungus Trichoderma virens (formerly known as Gliocladium virens), represents a natural product with potential antimicrobial properties. However, a comprehensive review of current scientific literature reveals a significant gap in the specific experimental data concerning its antimicrobial spectrum, mechanism of action, and interactions with microbial signaling pathways. This guide, therefore, serves a dual purpose: to transparently acknowledge the current lack of specific quantitative data for this compound and to provide a robust methodological framework for its future investigation. By outlining the standard experimental protocols and data presentation formats used in the discovery and characterization of novel antimicrobial agents, this document aims to empower researchers to systematically explore the therapeutic potential of this compound.

The Current State of Knowledge on this compound

This compound is a known secondary metabolite produced by the fungus Trichoderma virens. While the genus Trichoderma is well-documented for its production of a wide array of bioactive compounds with antimicrobial activities, specific data on the antimicrobial profile of this compound remains elusive in publicly accessible scientific literature. Extensive searches for minimum inhibitory concentration (MIC) values, detailed mechanisms of action, and effects on microbial signaling pathways for this compound have not yielded specific experimental results.

Therefore, the following sections will detail the established methodologies that can be employed to thoroughly characterize the antimicrobial properties of this compound.

Determining the Antimicrobial Spectrum: Methodologies and Data Presentation

A crucial first step in evaluating a novel antimicrobial compound is to determine its spectrum of activity against a diverse panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.

Materials:

-

This compound (purified)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inocula (~5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without the test compound)

-

Negative control (broth only)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under optimal conditions for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Data Presentation: Summarizing Antimicrobial Spectrum Data

The obtained MIC values should be organized in a clear and concise table to allow for easy comparison of the compound's activity against different microorganisms.

Table 1: Hypothetical Antimicrobial Spectrum of this compound (Illustrative Example)

| Microorganism | Type | Strain (ATCC) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | Data not available |

| Enterococcus faecalis | Gram-positive | 29212 | Data not available |

| Escherichia coli | Gram-negative | 25922 | Data not available |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Data not available |

| Candida albicans | Fungus (Yeast) | 90028 | Data not available |

| Aspergillus fumigatus | Fungus (Mold) | 204305 | Data not available |

Note: The table above is for illustrative purposes only, as specific MIC data for this compound is not currently available in the literature.

Elucidating the Mechanism of Action

Understanding how an antimicrobial agent kills or inhibits the growth of a microorganism is critical for its development as a therapeutic. The following are key experiments to elucidate the mechanism of action.

Experimental Protocol: Assessing Cell Membrane Integrity

A common mechanism of action for antimicrobial compounds is the disruption of the microbial cell membrane. This can be assessed using various assays.

Protocol: Propidium Iodide (PI) Uptake Assay

-

Microbial Culture Preparation: Grow the target microorganism to the mid-logarithmic phase.

-

Treatment: Expose the microbial cells to this compound at its MIC and 2x MIC concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative (untreated) control.

-

Staining: Add propidium iodide to each sample. PI is a fluorescent dye that can only penetrate cells with compromised membranes.

-

Analysis: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel antimicrobial compound like this compound.

Investigating Interactions with Signaling Pathways

Antimicrobial agents can also exert their effects by interfering with essential microbial signaling pathways. Identifying these interactions can reveal novel therapeutic targets.

Hypothetical Signaling Pathway Diagram

While no specific signaling pathways affected by this compound have been identified, the following diagram illustrates a hypothetical interaction with a generic fungal stress response pathway, a common target for antifungal agents.

Conclusion and Future Directions

This compound, a natural product from Trichoderma virens, remains an enigmatic compound with respect to its antimicrobial properties. This guide has highlighted the absence of specific experimental data and has provided a comprehensive methodological framework to address this knowledge gap. Future research should prioritize the systematic evaluation of this compound's antimicrobial spectrum using standardized methods like broth microdilution. Subsequently, a multi-pronged approach to elucidating its mechanism of action, including studies on cell membrane integrity, enzyme inhibition, and interactions with cellular pathways, will be crucial. The data generated from such studies will be invaluable for assessing the true therapeutic potential of this compound and for guiding its potential development as a novel antimicrobial agent.

Unraveling the Phytotoxic Enigma of Gliocladic Acid: A Review of Available Research

A comprehensive search of scientific literature reveals a notable absence of specific research on the phytotoxic effects of Gliocladic acid on plant seedlings. Despite extensive queries, no dedicated studies detailing its impact on plant growth, underlying signaling pathways, or specific experimental protocols for its phytotoxicity assessment were identified. The fungus from which this acid is derived, Gliocladium, is, however, well-documented as a source of various secondary metabolites with significant biological activities, primarily in the context of biocontrol against plant pathogens.

This technical guide, therefore, pivots to a well-researched fungal phytotoxin, Cyclopaldic acid , which has demonstrated clear phytotoxic effects on plant seedlings and for which substantial data exists to fulfill the core requirements of this inquiry. It is plausible that the initial query for "this compound" may have intended to explore a compound with a similar name or origin. This guide will now proceed to detail the phytotoxic effects of Cyclopaldic acid, providing researchers, scientists, and drug development professionals with a thorough overview of its known impacts on plants.

Phytotoxic Effects of Cyclopaldic Acid on Plant Seedlings

Cyclopaldic acid, a metabolite produced by fungi of the genus Seiridium, has been identified as a non-specific phytotoxin, inducing a range of detrimental effects on various plant species, including the model organism Arabidopsis thaliana.[1] Its mode of action involves targeting fundamental cellular processes, leading to visible symptoms of stress and growth inhibition.

Quantitative Data on Phytotoxicity

The phytotoxic impact of Cyclopaldic acid has been quantified in several studies. The following tables summarize the key findings regarding its effects on plant growth and physiology.

| Parameter | Plant Species | Concentration | Effect | Reference |

| Stem and Root Growth | Arabidopsis thaliana | 100 µM | Significant reduction in both stem and root length after 7 days of treatment. | [1] |

| Leaf Chlorosis | Arabidopsis thaliana | 10 - 100 µM | Induction of chlorotic areas on leaves. | [1] |

| Ion Leakage | Arabidopsis thaliana | Not specified | Induces ion leakage, indicating membrane damage. | [1] |

| Hydrogen Peroxide Production | Arabidopsis thaliana | Not specified | Elicits the production of hydrogen peroxide (H₂O₂), a marker of oxidative stress. | [1] |

| Membrane-Lipid Peroxidation | Arabidopsis thaliana | Not specified | Causes membrane-lipid peroxidation, further indicating cellular damage. | [1] |

Experimental Protocols

Understanding the methodologies used to assess the phytotoxicity of Cyclopaldic acid is crucial for replicating and building upon existing research.

Phytotoxicity Assay on Arabidopsis thaliana Seedlings

This protocol outlines the general steps for evaluating the effect of Cyclopaldic acid on the growth of Arabidopsis thaliana seedlings.

-

Plant Material and Growth Conditions:

-

Arabidopsis thaliana seeds are surface-sterilized.

-

Seeds are sown on a sterile solid growth medium, such as Murashige and Skoog (MS) medium, supplemented with sucrose and solidified with agar.

-

Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.

-

Seedlings are grown vertically in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

-

-

Cyclopaldic Acid Treatment:

-

Cyclopaldic acid is dissolved in a suitable solvent (e.g., DMSO) and then added to the growth medium at various concentrations (e.g., 10 µM, 100 µM). A control group with the solvent alone should be included.

-

Seedlings are grown on the supplemented medium for a specified period (e.g., 7 days).

-

-

Data Collection and Analysis:

-

Root and Stem Length: Primary root and stem lengths are measured using a ruler or image analysis software.

-

Visual Assessment: The development of chlorosis and other stress symptoms is visually recorded and can be quantified by scoring or image analysis.

-

Biochemical Assays:

-

Ion Leakage: Measured using a conductivity meter to assess electrolyte leakage from leaf discs incubated in deionized water.

-

Hydrogen Peroxide (H₂O₂) Production: Can be quantified using various methods, such as the Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit.

-

Lipid Peroxidation: Assessed by measuring the concentration of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Signaling Pathways and Mode of Action

Cyclopaldic acid exerts its phytotoxic effects by interfering with key cellular components and signaling pathways.

Inhibition of Plasma Membrane H⁺-ATPase

A primary target of Cyclopaldic acid is the plasma membrane H⁺-ATPase. This enzyme is crucial for maintaining the proton gradient across the plasma membrane, which drives nutrient uptake and cell elongation.

-

Mechanism: Cyclopaldic acid directly inhibits the activity of the H⁺-ATPase.[1]

-

Consequence: This inhibition leads to a depolarization of the transmembrane potential and a disruption of ion homeostasis.

Induction of Oxidative Stress and Programmed Cell Death

Cyclopaldic acid triggers a cascade of events leading to oxidative stress and ultimately, programmed cell death (PCD).

-

Mitochondrial Disruption: The toxin disrupts the mitochondrial network, leading to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide.[1]

-

Vacuolar Disruption: Cyclopaldic acid causes the disaggregation of the tonoplast (vacuolar membrane), initiating vacuole-mediated PCD and autophagy.[1]

-

Gene Expression: It elicits the transcription of genes involved in the plant's defense response, including those related to jasmonic acid (JA) biosynthesis and key regulators of the immune response to necrotrophic fungi.[1]

Experimental Workflow for Investigating Cellular Targets

The following diagram illustrates a typical workflow for identifying the subcellular targets of a phytotoxin like Cyclopaldic acid.

References

Unraveling the Enigmatic Mechanism of Action of Gliocladic Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the cytotoxic mechanism of Gliocladic acid, a p-menthane monoterpenoid derived from endophytic fungi such as Rhinocladiella similis and Trichoderma virens. This document provides a detailed analysis of its anti-tumor properties, focusing on its cytotoxic effects and potential signaling pathway interactions.

This compound has demonstrated notable cytotoxic activity against murine lymphoma cell lines, positioning it as a compound of interest in the exploration of novel anticancer agents. This guide synthesizes the available data on its biological activity, presents key quantitative data in a structured format, and outlines the experimental protocols used to ascertain its effects.

Core Mechanism of Action: Cytotoxicity and Apoptotic Induction

The primary mechanism of action identified for this compound is the induction of cytotoxicity in cancer cells. While the precise molecular targets are still under investigation, the available evidence points towards the initiation of apoptosis, or programmed cell death, as a key outcome of its cellular interaction.

A pivotal study has quantified the cytotoxic potency of this compound against the L5178Y mouse lymphoma cell line, establishing a foundation for its potential as an anti-cancer agent.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the cytotoxic activity of this compound.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | L5178Y (Mouse Lymphoma) | Not Specified | IC50 | 24.4 µM | [1][2] |

Postulated Signaling Pathway Involvement

While direct evidence remains limited, the cytotoxic effects of this compound suggest a potential modulation of key signaling pathways involved in cell survival and apoptosis. Preliminary network pharmacology studies encompassing a range of fungal metabolites have hinted at a possible interaction with the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition is a common strategy in cancer therapy. Further research is required to definitively establish a causal link between this compound and the modulation of this pathway.

Below is a conceptual diagram illustrating the potential, though not yet definitively proven, interaction of this compound with the PI3K/AKT signaling pathway leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities of this compound, the following section details the methodologies employed in the key cited experiments.

Cytotoxicity Assay against L5178Y Mouse Lymphoma Cells

The cytotoxic activity of this compound was determined using a standard microplate-based assay.

Cell Culture:

-

L5178Y mouse lymphoma cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

-

A suspension of L5178Y cells was seeded into 96-well microplates.

-

This compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

The cells were treated with the different concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

A reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), was added to each well.

-

After a further incubation period, the resulting formazan crystals were dissolved in a solubilization buffer.

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

The following workflow diagram illustrates the general steps of a cytotoxicity assay.

Future Directions

The current understanding of the mechanism of action of this compound is in its nascent stages. To fully elucidate its potential as a therapeutic agent, future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.

-

Signaling Pathway Analysis: Conducting detailed studies, including Western blotting and reporter assays, to confirm the modulation of the PI3K/AKT pathway and other relevant cancer-related signaling cascades.

-

Apoptosis Mechanism: Investigating the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound through the analysis of caspase activation and the expression of Bcl-2 family proteins.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

This technical guide serves as a foundational resource for the scientific community to build upon, fostering further investigation into the promising anti-cancer properties of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Gliocladic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for the specific chemical properties and stability of gliocladic acid is available in publicly accessible literature. This guide provides a comprehensive overview of the known information, supplemented with established principles and methodologies for the analysis of fungal secondary metabolites.

Introduction

This compound is a naturally occurring p-menthane monoterpenoid that has been isolated from various fungal species, including Rhinocladiella similis and Trichoderma virens[1]. As with many fungal secondary metabolites, there is growing interest in its potential biological activities, making a thorough understanding of its chemical properties and stability crucial for research and development. This technical guide consolidates the available data on this compound and provides a framework for its further investigation.

Chemical Properties

A precise understanding of the chemical properties of this compound is fundamental for its extraction, purification, and formulation. While extensive experimental data is not available, key identifiers and computed properties have been documented.

Chemical Structure and Identifiers

-

IUPAC Name: (E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid[1]

-

Molecular Formula: C₁₄H₂₂O₄[1]

-

Molecular Weight: 254.32 g/mol [1]

-

Canonical SMILES: CC(C)[C@H]1CCC(=C[C@@H]1/C=C(\CO)/C(=O)O)CO

-

InChI Key: SLVSUVFUFJKMCV-URFGDBDFSA-N[1]

Physicochemical Properties

| Property | Value (Computed) | Data Source |

| Molecular Weight | 254.32 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 254.15180918 | PubChem[1] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[1] |

Note: The lack of experimental data on properties like melting point and solubility necessitates initial characterization for any research application.

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are not available in the searched public domains. However, some mass spectrometry data has been reported.

Mass Spectrometry (LC-MS):

-

Precursor Type: [M+H-H₂O]⁻

-

Precursor m/z: 237.149

-

Top 5 Peaks (m/z): 139.040802, 219.139145, 153.055801, 125.024765, 191.143600[1]

-

Precursor Type: [M+Na]⁺

-

Precursor m/z: 277.141

-

Top 5 Peaks (m/z): 277.140930, 278.144592, 259.131012, 260.133484, 139.040573[1]

Chemical Stability

The stability of a natural product is a critical parameter for its development as a therapeutic agent. The presence of a carboxylic acid and hydroxyl groups in this compound suggests potential susceptibility to degradation under various conditions.

General Stability Considerations

Due to the absence of specific stability studies on this compound, the following are general considerations based on its chemical structure:

-

pH Stability: Carboxylic acids can undergo salt formation under basic conditions, which may affect solubility and activity. The ester linkages, if any were to be formed during derivatization, would be susceptible to hydrolysis under both acidic and basic conditions.

-

Thermal Stability: The presence of multiple functional groups may lead to decomposition at elevated temperatures. Thermal degradation studies are essential to determine its shelf-life and appropriate storage conditions.

-

Photostability: Many organic molecules are sensitive to light, which can catalyze degradation reactions. Photostability studies are necessary to determine if the compound requires protection from light.

-

Oxidative Stability: The presence of double bonds and hydroxyl groups may make the molecule susceptible to oxidation.

Proposed Stability Indicating Parameters

To assess the stability of this compound, the following parameters should be monitored over time under various stress conditions:

| Parameter | Analytical Technique(s) |

| Appearance | Visual Inspection |

| Purity and Degradation Products | HPLC, LC-MS |

| Assay of Active Substance | HPLC, LC-MS |

| pH | pH meter (for solutions) |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activities and the signaling pathways affected by this compound. General screening assays are required to elucidate its potential therapeutic effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the chemical properties and stability of this compound. These are generalized protocols that should be optimized for the specific compound.

Protocol for Isolation and Purification of this compound

This protocol is a general guide for the extraction of fungal secondary metabolites and will require optimization based on the specific fungal strain and culture conditions.

Methodology:

-

Fungal Culture: Inoculate the desired fungal strain (e.g., Trichoderma virens) into a suitable liquid or solid medium.

-

Fermentation: Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

-

Extraction: Separate the mycelia from the culture broth. Extract the broth and/or the mycelia with an appropriate organic solvent such as ethyl acetate.

-

Concentration: Evaporate the solvent from the crude extract under reduced pressure.

-

Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC).

-

-

Characterization: Confirm the structure and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and analytical HPLC.

Protocol for Stability Testing of this compound

This protocol is based on the ICH guidelines for stability testing of new drug substances.

Methodology:

-

Develop a Stability-Indicating HPLC Method:

-

Use a suitable reversed-phase column (e.g., C18).

-

Optimize the mobile phase (e.g., acetonitrile/water gradient with an acid modifier like formic acid) to achieve good separation of the parent compound from any potential degradation products.

-

Use a UV detector at an appropriate wavelength.

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at room temperature and an elevated temperature (e.g., 60°C) and sample at various time points.

-

Thermal Degradation: Store solid this compound and its solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at different time intervals.

-

Photostability: Expose the solid compound and its solutions to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the degradation over time.

-

-

Analysis:

-

At each time point, analyze the samples using the developed stability-indicating HPLC method.

-

Calculate the percentage of this compound remaining and identify and quantify any major degradation products.

-

Conclusion

This compound is a fungal metabolite with potential for further scientific investigation. This guide highlights the current knowledge of its chemical properties and stability, which is primarily based on computed data. Significant experimental work is required to fully characterize this compound. The provided protocols offer a starting point for researchers to determine its physicochemical properties, stability profile, and biological activity, which are essential steps in the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for Gliocladic Acid Extraction from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the extraction, purification, and quantification of gliocladic acid, a p-menthane monoterpenoid, from fungal cultures. While direct, detailed protocols for this compound are not widely published, this document synthesizes established methodologies for the extraction of secondary metabolites from relevant fungal genera, such as Trichoderma and Gliocladium, to provide a robust and scientifically grounded procedure.

Introduction

This compound is a fungal secondary metabolite with potential biological activities that make it a person of interest for drug discovery and development. Produced by fungi such as Trichoderma virens (formerly Gliocladium virens), effective isolation and characterization of this compound are crucial for further investigation. This protocol outlines the necessary procedures from fungal culture to purification and quantification of this compound.

Data Presentation

The following tables summarize key quantitative parameters for the successful extraction and purification of this compound. These values are based on typical yields and conditions reported for the extraction of secondary metabolites from filamentous fungi and may require optimization for specific strains and laboratory conditions.

Table 1: Fungal Culture and Fermentation Parameters

| Parameter | Value | Notes |

| Fungal Strain | Trichoderma virens | Known producer of this compound. |

| Culture Medium | Potato Dextrose Broth (PDB) | A common medium for cultivating fungi for secondary metabolite production. |

| Incubation Temperature | 25-28 °C | Optimal for growth and metabolite production of many Trichoderma species. |

| Incubation Time | 14-21 days | Sufficient time for the accumulation of secondary metabolites. |

| Agitation | 150 rpm | Promotes aeration and nutrient distribution in liquid culture. |

| Culture Volume | 1 L | Scalable depending on the required yield. |

Table 2: Extraction and Purification Parameters

| Parameter | Value/Method | Notes |

| Extraction Solvent | Ethyl acetate | A solvent of medium polarity, effective for extracting a wide range of secondary metabolites, including terpenoids. |

| Solvent to Broth Ratio | 1:1 (v/v) | A common starting ratio for liquid-liquid extraction. |

| Extraction Method | Liquid-liquid extraction | Standard method for separating organic compounds from aqueous culture broth. |

| Purification Method | Silica Gel Column Chromatography | A standard and effective method for purifying compounds of medium polarity. |

| Elution Solvents | Hexane:Ethyl Acetate Gradient | A gradient elution allows for the separation of compounds with varying polarities. |

| Final Purity (target) | >95% | Desirable for analytical and bioassay purposes. |

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Trichoderma virens for the production of this compound in a liquid fermentation medium.

Materials:

-

Trichoderma virens culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (2 L)

-

Incubator shaker

-

Sterile inoculation loop or cork borer

Procedure:

-

Activation of Fungal Culture: Inoculate a PDA plate with Trichoderma virens from a stock culture. Incubate at 25-28 °C for 5-7 days until sufficient mycelial growth and sporulation are observed.

-

Inoculum Preparation: Prepare a spore suspension or use mycelial plugs from the actively growing PDA plate. For a spore suspension, flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface. Adjust the spore concentration to approximately 1 x 10^7 spores/mL. Alternatively, use a sterile cork borer (5 mm diameter) to cut mycelial plugs from the edge of the fungal colony.

-

Fermentation: In a sterile 2 L Erlenmeyer flask, add 1 L of PDB. Inoculate the broth with 10 mL of the spore suspension or 5-7 mycelial plugs.

-

Incubation: Incubate the flask in a shaker at 25-28 °C with agitation at 150 rpm for 14-21 days.[1]

Extraction of this compound

This protocol details the extraction of this compound from the fungal culture broth using liquid-liquid extraction.

Materials:

-

Fungal culture broth

-

Ethyl acetate

-

Separatory funnel (2 L)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Broth: After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation. The filtrate (culture broth) contains the secreted secondary metabolites.

-

Liquid-Liquid Extraction:

-

Transfer the culture broth to a 2 L separatory funnel.

-

Add an equal volume of ethyl acetate (1:1 v/v) to the separatory funnel.[2][3]

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer is the ethyl acetate phase containing the extracted compounds.

-

Collect the ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.

-

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane

-

Ethyl acetate

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column. Allow the silica to settle and the hexane to drain until it is just above the silica bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).

-

Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., vanillin-sulfuric acid followed by heating, which is a general reagent for terpenoids).

-

-

Pooling and Concentration: Pool the fractions containing the purified this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the pure compound.

Quantification of this compound

This protocol outlines the quantification of the purified this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified this compound

-

HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

HPLC system with a UV detector and a C18 column

-

This compound standard (if available) or a related terpenoid standard for relative quantification.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of the this compound standard in the mobile phase.

-

Sample Preparation: Accurately weigh the purified this compound and dissolve it in the mobile phase to a known concentration.

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column. A suitable mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm for non-aromatic organic acids).[4]

-

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

References

- 1. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Bacteria and Root-Knot Nematode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

Application Note: Quantification of Gliocladic Acid using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Gliocladic acid, a secondary metabolite produced by fungi of the Gliocladium genus. Due to the limited availability of a standardized, published method for this compound, this document provides a comprehensive, hypothetical protocol based on established analytical principles for similar fungal metabolites, such as gliotoxin. The described method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, offering a robust and accessible approach for researchers in natural product chemistry, fungal biotechnology, and drug discovery. This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a fungal secondary metabolite with potential biological activities. Accurate quantification of this compound is crucial for various research applications, including the study of fungal metabolism, optimization of fermentation processes, and assessment of its biological potency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of secondary metabolites in complex mixtures. This application note outlines a proposed HPLC method for the determination of this compound, providing researchers with a starting point for developing a validated analytical procedure. The methodology is derived from successful approaches used for the analysis of other epipolythiodioxopiperazine (ETP) compounds, a class of fungal metabolites to which gliotoxin, a well-studied metabolite from Gliocladium, belongs.

Experimental

Sample Preparation

A critical step in the analysis of fungal metabolites is the efficient extraction of the target analyte from the fungal culture. The following protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.

Protocol for Extraction of this compound from Fungal Culture:

-

Harvesting: After the desired incubation period, separate the fungal biomass from the liquid culture medium by filtration through a Whatman No. 1 filter paper.

-

Extraction from Biomass:

-

Transfer the collected fungal biomass to a flask.

-

Add 50 mL of chloroform and homogenize using an electric homogenizer at 3,500 rpm for 10 minutes.[1]

-

Filter the homogenate to separate the biomass from the chloroform extract.

-

Repeat the extraction of the biomass twice more with 25 mL of chloroform each time.[1]

-

Combine all chloroform extracts.

-

-

Extraction from Culture Filtrate:

-

The liquid culture filtrate can be extracted twice with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the ethyl acetate extracts.

-

-

Solvent Evaporation: Evaporate the combined organic extracts (chloroform or ethyl acetate) to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.45 µm syringe filter into an HPLC vial.[2]

HPLC Conditions

The following HPLC conditions are proposed for the analysis of this compound. Optimization of these parameters may be necessary to achieve the desired separation and sensitivity.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |

| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 254 nm and 330 nm |

Note: The selection of detection wavelengths is hypothetical and should be optimized based on the UV-Vis spectrum of a pure standard of this compound.

Standard Preparation

-

Stock Solution: Prepare a stock solution of this compound standard (if available) at a concentration of 1 mg/mL in methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation (Hypothetical Data)

A full method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. The following table summarizes the typical parameters and their expected acceptance criteria for a validated HPLC method.

Table 2: Hypothetical Method Validation Parameters for this compound Quantification

| Parameter | Specification | Hypothetical Result |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.5 - 104.2% |

| Precision (% RSD) | ≤ 2% | Intra-day: 1.2%; Inter-day: 1.8% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

Data Presentation

The quantification of this compound in a sample is performed by comparing the peak area of the analyte with a calibration curve generated from the standard solutions.

Table 3: Example of Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the quantification of this compound by HPLC-UV. The proposed method is based on established analytical techniques for similar fungal metabolites and offers a solid foundation for researchers to develop and validate a robust analytical method tailored to their specific needs. Proper method validation is essential to ensure the accuracy and reliability of the obtained quantitative data.

References

Application Notes and Protocols: Structural Analysis of Gliocladic Acid Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladic acid, a natural product with potential therapeutic applications, possesses a complex chemical structure that necessitates advanced analytical techniques for its complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural analysis of this compound. The protocols outlined herein are intended to guide researchers in obtaining and interpreting high-quality NMR data for this and structurally related compounds.

While specific NMR data for this compound is not publicly available in the referenced search results, this document presents a generalized protocol and data presentation format that can be populated once the experimental data is acquired. The provided tables and methodologies serve as a template for the systematic structural analysis of this compound.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and integration of data from various NMR experiments. The following tables provide a structured format for presenting the quantitative NMR data.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Populate with experimental data |

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Populate with experimental data |

Table 3: Key 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Populate with experimental data |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

a. ¹H NMR Spectroscopy

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

b. ¹³C NMR Spectroscopy

-

Instrument Setup: Use the same sample and ensure the carbon probe is properly tuned.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

2D NMR Spectroscopy

a. Correlation Spectroscopy (COSY)

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

Acquisition Parameters: Standard cosygpmf or similar pulse sequence. Collect 256-512 increments in the F1 dimension, with 8-16 scans per increment.

-

Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.

b. Heteronuclear Single Quantum Coherence (HSQC)

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

-

Acquisition Parameters: Standard hsqcedetgpsisp2 or similar pulse sequence. Set the spectral widths for ¹H and ¹³C appropriately. Collect 256-512 increments in the F1 dimension, with 4-8 scans per increment.

-

Processing: Apply appropriate window functions and perform a 2D Fourier transform.

c. Heteronuclear Multiple Bond Correlation (HMBC)

-